N-(4-Methylbenzenesulfonyl)quinoline-8-carboxamide
Description
N-(4-Methylbenzenesulfonyl)quinoline-8-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Properties
Molecular Formula |
C17H14N2O3S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonylquinoline-8-carboxamide |
InChI |
InChI=1S/C17H14N2O3S/c1-12-7-9-14(10-8-12)23(21,22)19-17(20)15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3,(H,19,20) |
InChI Key |
POOTZWBXZBVDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzenesulfonyl)quinoline-8-carboxamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with quinoline-8-carboxamide. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzenesulfonyl)quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-Methylbenzenesulfonyl)quinoline-8-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis (programmed cell death) in cancer cells . Additionally, the compound can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminophenyl)-2-cyanoacetamide: This compound has similar structural features and can undergo similar chemical reactions.
Quinoline-8-sulfonamides: These compounds share the quinoline core and sulfonamide group, making them structurally related.
4-Amino-8-quinoline Carboxamides: These compounds are also quinoline derivatives with carboxamide groups and have shown similar biological activities.
Uniqueness
N-(4-Methylbenzenesulfonyl)quinoline-8-carboxamide is unique due to the presence of the 4-methylbenzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other scientific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
